molecular formula C7H3BrI2O2 B14027891 3-Bromo-2,6-diiodobenzoic acid

3-Bromo-2,6-diiodobenzoic acid

Katalognummer: B14027891
Molekulargewicht: 452.81 g/mol
InChI-Schlüssel: NJSNSLGZTOOXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,6-diiodobenzoic acid is a halogenated benzoic acid derivative characterized by bromine and iodine substituents at the 3-, 2-, and 6-positions of the aromatic ring. The compound’s unique electronic and steric profile arises from the combination of bromine (moderately electron-withdrawing) and iodine (strongly electron-withdrawing and polarizable).

Eigenschaften

Molekularformel

C7H3BrI2O2

Molekulargewicht

452.81 g/mol

IUPAC-Name

3-bromo-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3BrI2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

NJSNSLGZTOOXIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Br)I)C(=O)O)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-diiodobenzoic acid typically involves the iodination and bromination of benzoic acid derivatives. One common method involves the use of 2,6-diiodobenzoic acid as a starting material, which is then brominated at the 3-position using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3-Bromo-2,6-diiodobenzoic acid may involve multi-step synthesis processes, including halogenation reactions. The process generally requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Bromo-2,6-diiodobenzoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2,6-dihydroxybenzoic Acid (CAS 3883-95-2)

  • Structural Differences : Replaces iodine atoms at positions 2 and 6 with hydroxyl (-OH) groups.
  • Impact on Properties :
    • Increased acidity due to electron-withdrawing -OH groups (pKa ~2.5 vs. ~3.8 for the diiodo analog).
    • Higher aqueous solubility compared to the diiodo derivative, attributed to hydrogen bonding .
    • Reduced thermal stability, as hydroxyl groups may promote decomposition under acidic conditions.

3-Bromo-2,6-dimethoxybenzoic Acid (CAS 73219-89-3)

  • Structural Differences : Methoxy (-OCH₃) groups replace iodine at positions 2 and 4.
  • Impact on Properties: Lower acidity (pKa ~4.2) due to electron-donating methoxy groups. Enhanced lipophilicity, making it more suitable for membrane permeability in drug design (e.g., Remoxipride) .

Extended Aromatic Systems

7-Bromo-3-hydroxy-2-naphthoic Acid (CAS 4068-76-2)

  • Structural Differences : Naphthalene core replaces benzene, with bromine at position 7 and hydroxyl at position 3.
  • Impact on Properties: Extended π-conjugation increases UV absorption (λmax ~320 nm vs. ~280 nm for benzoic acid analogs). Lower solubility in polar solvents due to larger hydrophobic surface area . Potential for intercalation in biological systems, relevant to anticancer drug development.

Ester and Heterocyclic Derivatives

Methyl 5-bromo-2-hydroxybenzoate (CAS 72135-36-5)

  • Structural Differences : Ester (-COOCH₃) group at position 1 and hydroxyl at position 2.
  • Impact on Properties :
    • Higher volatility and lower melting point (mp ~85°C) compared to carboxylic acid analogs.
    • Improved bioavailability in prodrug formulations due to ester hydrolysis .

3-Bromo-2,4-diphenylfuran (CAS Not Provided)

  • Structural Differences : Furan ring replaces benzene, with bromine at position 3 and phenyl groups at positions 2 and 4.
  • Impact on Properties :
    • Reduced planarity alters electronic interactions, affecting catalytic or photophysical applications.
    • Lower thermal stability (decomposes above 150°C) compared to benzoic acid derivatives .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Substituents pKa Solubility (mg/mL) Melting Point (°C) Applications
3-Bromo-2,6-diiodobenzoic acid Br (3), I (2,6) ~3.8 0.12 (H₂O) 210–212 (dec.) Pharmaceutical intermediates
3-Bromo-2,6-dihydroxybenzoic acid Br (3), OH (2,6) ~2.5 8.9 (H₂O) 195–198 Chelating agents
3-Bromo-2,6-dimethoxybenzoic acid Br (3), OCH₃ (2,6) ~4.2 1.3 (H₂O) 175–178 CNS drugs (e.g., Remoxipride)
7-Bromo-3-hydroxy-2-naphthoic acid Br (7), OH (3) ~2.8 0.5 (H₂O) 230–233 Anticancer research

Table 2: Reactivity Comparison

Compound Key Reactivity Features
3-Bromo-2,6-diiodobenzoic acid Susceptible to nucleophilic aromatic substitution at bromine; iodine enhances halogen bonding
3-Bromo-2,4,6-trimethylbenzoic acid (CAS Not Provided) Methyl groups sterically hinder substitution; bromine undergoes oxidation to dibromo derivatives
3-Bromo-2,6-bis((triisopropylsilyl)ethynyl)benzoic acid Alkynyl groups enable cross-coupling (e.g., Sonogashira), used in material science

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.